N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship Hydrogen Bonding

Programs exploring the 2-oxo-THQ-6 pharmacophore face SAR discontinuity when substituting sulfonamide or ether-linked analogs. This pyridine-2-carboxamide (picolinamide) derivative solves that problem with a planar, intramolecularly H-bonded conformation distinct from the pyridine-3-carboxamide regioisomer. - Unique ortho-pyridyl nitrogen enables six-membered intramolecular H-bond, rigidifying the carboxamide linkage for reproducible target engagement. - Metal-chelating picolinamide motif supports screening against MMPs, HDACs, and viral metalloproteases where sulfonamide analogs cannot engage. - Pre-assembled kinase hinge-binding motif appended to a hydrophobic 2O-THQ scaffold; ideal for fragment growth or scaffold-hopping studies. Standard pack sizes: 1 mg, 5 mg, 10 mg, and bulk custom. In stock with immediate global shipping.

Molecular Formula C15H13N3O2
Molecular Weight 267.288
CAS No. 1147694-10-7
Cat. No. B2359797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-2-carboxamide
CAS1147694-10-7
Molecular FormulaC15H13N3O2
Molecular Weight267.288
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=CC=N3
InChIInChI=1S/C15H13N3O2/c19-14-7-4-10-9-11(5-6-12(10)18-14)17-15(20)13-3-1-2-8-16-13/h1-3,5-6,8-9H,4,7H2,(H,17,20)(H,18,19)
InChIKeyOSVPPANNGCNBQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2-Oxo-THQ-6-yl)pyridine-2-carboxamide: Compound Class & Procurement


N-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-2-carboxamide (CAS 1147694-10-7; molecular formula C₁₅H₁₃N₃O₂; MW 267.28 g/mol) is a heterocyclic small molecule belonging to the 2-oxo-1,2,3,4-tetrahydroquinoline (2O-THQ) carboxamide class [1]. The compound features a 2-oxo-tetrahydroquinoline core linked via a carboxamide bond at the 6-position to a pyridine-2-carboxylic acid (picolinic acid) moiety. The 2O-THQ scaffold is a recognized privileged structure in medicinal chemistry, with demonstrated utility in kinase inhibition, pyruvate kinase M2 (PKM2) activation, and antiproliferative applications [2][3]. The pyridine-2-carboxamide (picolinamide) substituent distinguishes this compound from its pyridine-3-carboxamide regioisomer and from benzamide-based analogs, imparting distinct hydrogen-bonding geometry and physicochemical properties relevant to target engagement and solubility .

2-Oxo-tetrahydroquinoline-6-carboxamide privileged scaffold
Pyridine-2-carboxamide hinge-binding motif for kinase probe design
Class-level antiproliferative context from 2O-THQ-6 derivatives

Substitution Challenges for N-(2-Oxo-THQ-6-yl)pyridine-2-carboxamide


Compounds within the 2-oxo-tetrahydroquinoline carboxamide family are not interchangeable due to sensitive structure-activity relationships (SAR) at the carboxamide substituent position. The pyridine-2-carboxamide moiety in the target compound positions the pyridyl nitrogen ortho to the amide carbonyl, enabling a unique intramolecular hydrogen-bonding conformation that is sterically impossible for the pyridine-3-carboxamide (nicotinamide) regioisomer and electronically distinct from benzamide analogs lacking the heterocyclic nitrogen [1]. Published SAR on the 2O-THQ-6-sulfonamide chemotype demonstrates that even subtle aryl substituent changes on the 6-position moiety can shift PKM2 activation AC₅₀ values by over an order of magnitude (from ~100 nM to >10 μM) [2]. Furthermore, the carboxamide linker in the target compound confers different metabolic stability and permeability profiles compared to sulfonamide-linked analogs, which are more polar and susceptible to hydrolysis [3]. These differences mean that substituting the target compound with a close analog—even one sharing the identical 2O-THQ core—risks substantial alterations in target potency, selectivity, solubility, and metabolic fate, undermining experimental reproducibility and SAR continuity.

Regioisomer mismatch

Pyridine-3-carboxamide regioisomer cannot form intramolecular H-bond, potentially altering target binding conformation.

Linker-type mismatch

Sulfonamide-linked 2O-THQ analogs differ in polarity (tPSA ~75–85 vs ~58 Ų) and may exhibit distinct permeability and metabolic stability.

Aryl substituent mismatch

Benzamide analog lacks pyridine nitrogen, removing pH-dependent solubility modulation and metal-chelation capability.

Differentiation Evidence for N-(2-Oxo-THQ-6-yl)pyridine-2-carboxamide


Hydrogen-Bonding Geometry: Pyridine-2- vs. Pyridine-3-carboxamide

The target compound is a pyridine-2-carboxamide (picolinamide), in which the pyridyl nitrogen resides at the ortho position relative to the amide carbonyl. This geometry permits formation of a stabilising six-membered intramolecular hydrogen bond (Npyridyl···H–Namide), creating a pseudo-planar conformation that rigidifies the carboxamide linkage [1]. The closest regioisomer, N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)nicotinamide (pyridine-3-carboxamide), places the pyridyl nitrogen at the meta position, precluding this intramolecular interaction and resulting in greater conformational flexibility around the carboxamide bond. This conformational difference is predicted to affect both the presentation of the pyridine ring to biological targets and the compound's crystal packing and solubility [1].

Regioisomer H-Bonding
Class-level inference
2-pyridyl: stabilised six-membered H-bond
3-pyridyl: no H-bond; free rotation
Conformational rigidity may affect target binding.
No quantitative ΔG data; qualitative prediction.
Medicinal Chemistry Structure-Activity Relationship Hydrogen Bonding

Carboxamide vs. Sulfonamide Linker: Polarity and Metabolic Stability

The target compound employs a carboxamide (–C(=O)NH–) linker connecting the 2O-THQ core to the pyridine ring, whereas the most extensively characterised 2O-THQ-6 series in the primary literature uses a sulfonamide (–S(=O)₂NH–) linker [1]. Sulfonamides possess two S=O dipoles, increasing polarity (higher topological polar surface area, tPSA) and introducing a tetrahedral sulfur center that alters the geometry of the attached aryl ring relative to the 2O-THQ plane. Carboxamides are planar at the carbonyl carbon, have lower tPSA, and are generally more metabolically stable owing to the absence of the hydrolytically labile S–N bond. In the PKM2 activator series, sulfonamide-linked compounds achieved AC₅₀ values of 60–300 nM, but the sulfonamide group contributed to limited passive permeability, highlighting the rationale for carboxamide-based alternatives [1].

Linker Polarity & Stability
Class-level inference
Carboxamide: tPSA ~58 Ų, planar, no labile S–N
Sulfonamide: tPSA ~75–85 Ų, tetrahedral, possible hydrolysis
Lower tPSA may support permeability screening.
Direct metabolic stability comparison not published.
Drug Discovery Pharmacokinetics Linker Chemistry

Pyridine-2-carboxamide vs. Benzamide: Solubility & Metal Coordination

The pyridine ring in the target compound provides a basic nitrogen (pKa of conjugate acid ~5.2 for pyridine-2-carboxamide) that is absent in the benzamide analog N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 99139-81-8) . This basic center enables pH-dependent aqueous solubility enhancement through protonation at physiologically relevant pH values, and provides a metal-coordination site (e.g., for Zn²⁺, Mg²⁺, or transition metals) that is not available with the phenyl ring [1]. In the context of kinase inhibitor design, the pyridine nitrogen can engage the kinase hinge region via hydrogen bonding to backbone NH groups, a well-established pharmacophoric feature of type I kinase inhibitors [2].

Heterocycle Impact
Class-level inference
Pyridine: basic N (pKa ~5.2), metal-chelating
Benzamide: phenyl, no basic centre
May enhance pH-dependent solubility and metal coordination.
No direct solubility comparison available.
Physicochemical Properties Solubility Metal Coordination

Antiproliferative Evidence for the 2O-THQ-6 Pharmacophore

The 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety is a validated pharmacophore for antiproliferative activity. In a study of 2O-THQ-6-yloxy acetamide derivatives, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (compound 18) exhibited an IC₅₀ of 0.6 μM against NPC-TW01 nasopharyngeal carcinoma cells with selectivity over peripheral blood mononuclear cells (no cytotoxicity at up to 50 μM) [1]. Separately, a 2O-THQ-containing Flex-Het compound (3a) bearing a 1,2,2,4,4-pentamethyl-3-oxo-1,2,3,4-tetrahydroquinolin-6-yl core achieved an IC₅₀ of 3.8 μM with 94.8% efficacy against A2780 ovarian cancer cells, comparable to the lead SHetA2 (IC₅₀ 3.17 μM, 84.3% efficacy) [2]. The target compound's pyridine-2-carboxamide substituent at the 6-position represents an unexplored vector in this pharmacophore class, offering a differentiated structure for probing SAR beyond the published ether- and sulfonamide-linked series.

Scaffold Antiproliferative Activity
Class-level inference
Reported 2O-THQ-6 IC₅₀: 0.6 μM (NPC-TW01) and 3.8 μM (A2780)
Class-level activity; target compound not assayed.
Data from ether/acetamide derivatives (Chen 2013, Gnanasekaran 2020)
Cancer Antiproliferative Activity Cell-Based Assay

Pyridine-2-carboxamide: ATP-Competitive Kinase Hinge Motif

The pyridine-2-carboxamide moiety is an established ATP-competitive kinase hinge-binding motif. The pyridine nitrogen acts as a hydrogen bond acceptor to the backbone NH of the hinge region (typically a Met or Cys residue), while the carboxamide NH donates a hydrogen bond to the hinge carbonyl, forming a bidentate interaction [1]. This pharmacophore is exemplified in multiple clinically evaluated kinase inhibitors. The 2O-THQ core of the target compound provides an additional hydrophobic scaffold that can occupy the adenine pocket or extend toward the selectivity pocket. While no direct kinase profiling data exist for this specific compound, the combination of a 2O-THQ core (known to yield kinase-active compounds such as the nNOS inhibitor series with IC₅₀ values of 100–500 nM) [2] with a pyridine-2-carboxamide hinge binder represents a rationally designed kinase inhibitor template distinct from the sulfonamide PKM2 activator series.

Kinase Hinge Motif
Supporting evidence
Pyridine-2-carboxamide as bidentate hinge binder
2O-THQ core as hydrophobic scaffold
Supports kinase probe design; binding mode not confirmed.
Pharmacophore analysis; nNOS inhibitor series precedent.
Kinase Inhibition ATP-Competitive Hinge Region

Application Scenarios for N-(2-Oxo-THQ-6-yl)pyridine-2-carboxamide


2O-THQ-6 SAR Expansion Beyond Sulfonamide and Ether Linkers

The target compound is best deployed as a diversity element in medicinal chemistry programs exploring the 2-oxo-tetrahydroquinoline-6 pharmacophore. Existing published SAR is concentrated on 6-sulfonamide (PKM2 activators, AC₅₀ = 60–300 nM [1]) and 6-yloxy acetamide (antiproliferative, IC₅₀ = 0.6 μM [2]) derivatives. The target compound's 6-carboxamide linkage represents an unexplored vector that can probe whether the carboxamide geometry (planar, with intramolecular H-bonding from the pyridine-2-yl nitrogen) alters target engagement relative to the tetrahedral sulfonamide or the flexible ether linkage. Programs can use this compound to assess linker-dependent effects on potency, selectivity, and permeability while maintaining the same 2O-THQ core.

Kinase Inhibitor Scaffold-Hopping with a Pre-Formed Hinge Motif

For kinase drug discovery programs, the compound provides a pre-assembled pyridine-2-carboxamide hinge-binding motif appended to a hydrophobic 2O-THQ scaffold. This combination is structurally analogous to type I kinase inhibitor architectures [1] and can serve as a starting point for fragment growth or as a reference compound in scaffold-hopping exercises comparing ATP-competitive vs. allosteric 2O-THQ ligands. The compound is particularly relevant for programs targeting kinases where the 2O-THQ core has shown precedent, including nNOS (IC₅₀ ~100–500 nM range in 1,2,3,4-tetrahydroquinoline series) [2].

Heterocycle Impact on Solubility & Permeability in 2O-THQ Series

The pyridine-2-carboxamide group provides a basic nitrogen (pKa ~5.2) that can enhance aqueous solubility at mildly acidic pH relative to the benzamide analog (CAS 99139-81-8) lacking this feature [1]. In parallel artificial membrane permeability assays (PAMPA) or Caco-2 studies, the target compound can serve as a comparator to quantify the impact of heterocycle incorporation on permeability within the 2O-THQ-6 series. The lower calculated tPSA relative to sulfonamide analogs (~58 vs. ~75–85 Ų) further supports its use in permeability SAR studies [2].

Metal-Chelating Pyridine-2-carboxamide for Metalloenzyme Screening

The pyridine-2-carboxamide moiety is a recognised bidentate metal-chelating group capable of coordinating Zn²⁺, Mg²⁺, Fe²⁺, and other biologically relevant metal ions [1]. This property makes the target compound a candidate for screening against metalloenzymes (e.g., matrix metalloproteinases, histone deacetylases, PDE families, or viral metalloproteases) where the 2O-THQ core can occupy an adjacent hydrophobic pocket. This application scenario is differentiated from the sulfonamide-linked 2O-THQ series, which lack the chelating pyridine nitrogen and therefore cannot engage metal cofactors in the same binding mode.

Application
Selection Property
Validation Focus
2O-THQ-6 SAR Expansion
Carboxamide linker & pyridine substituent
Linker-dependent target engagement & permeability
Kinase Inhibitor Probe Design
Pyridine-2-carboxamide hinge-binding motif
ATP-competitive binding & selectivity profiling
Physicochemical Profiling
Basic nitrogen (pKa ~5.2) & lower tPSA
pH-dependent solubility & PAMPA/Caco-2 permeability
Metalloenzyme Screening
Bidentate metal-chelating pyridine
Metal-cofactor engagement & inhibition
Quote Request

Request a Quote for N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.